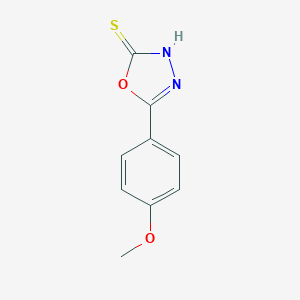

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHZJAXROLHKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350580 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23766-26-9 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the crystal structure analysis of 5-substituted-1,3,4-oxadiazole derivatives, with a specific focus on analogs of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of public crystallographic data for the exact thiol derivative, this paper presents a comparative analysis based on the closely related and structurally significant compound, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. The methodologies and data presented herein serve as a robust framework for the crystallographic investigation of this class of compounds, which are of significant interest in medicinal chemistry.[1][2]

Introduction

The 1,3,4-oxadiazole moiety is a key heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The substitution at the 2 and 5 positions of the oxadiazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The title compound, this compound, and its analogs are of particular interest due to the combined structural features of the methoxyphenyl group and the reactive thiol or amine functionality, making them versatile intermediates for the synthesis of novel therapeutic agents.[1][2] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 5-substituted-1,3,4-oxadiazole derivatives, based on established methodologies for analogous compounds.[3]

2.1. Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

A common synthetic route to 5-substituted-1,3,4-oxadiazol-2-amines involves the oxidative cyclization of semicarbazone precursors.[3]

-

Step 1: Synthesis of 1-(4-methoxybenzylidene)semicarbazide: An equimolar mixture of 4-methoxybenzaldehyde and semicarbazide hydrochloride is refluxed in a suitable solvent such as ethanol.

-

Step 2: Oxidative Cyclization: The resulting 1-(4-methoxybenzylidene)semicarbazide is then subjected to oxidative cyclization. A common method involves refluxing with an oxidizing agent like chloramine-T in an alcoholic solution.[3]

-

Step 3: Purification: The reaction mixture is processed to remove by-products. Typically, the formed sodium chloride is filtered off, and the filtrate is concentrated. The crude product is then extracted into an organic solvent (e.g., dichloromethane), washed, and purified.[3]

2.2. Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound.[3]

-

Procedure: The purified 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane) to form a clear, saturated solution. The solution is then allowed to stand undisturbed at room temperature for slow evaporation. Colorless, block-shaped crystals are typically formed over a period of several days.[3]

2.3. X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected as the crystal is rotated.[5]

-

Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. Absorption corrections are applied to the data.[3][5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[3][5][6]

Data Presentation: Crystallographic Data of Analogs

The following tables summarize the crystallographic data for two closely related analogs of the title compound. This data provides valuable insight into the expected structural parameters of this compound.

Table 1: Crystal Data and Structure Refinement for 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [3]

| Parameter | Value |

| Empirical Formula | C₉H₉N₃O₂ |

| Formula Weight | 191.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2570 (12) |

| b (Å) | 5.0730 (3) |

| c (Å) | 10.5989 (7) |

| β (°) | 108.096 (3) |

| Volume (ų) | 931.34 (10) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.463 |

| Absorption Coefficient (mm⁻¹) | 0.90 |

| Diffractometer | Rigaku Saturn |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| T (K) | 291 |

| Reflections Collected | 1430 |

| Independent Reflections | 1430 |

| R(int) | 0.042 |

| Final R indices [I > 2σ(I)] | R1 = 0.046, wR2 = 0.125 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Table 2: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. [5]

| Parameter | Value |

| Empirical Formula | C₉H₉N₃O |

| Formula Weight | 175.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.161 (2) |

| b (Å) | 5.9374 (3) |

| c (Å) | 12.8282 (15) |

| β (°) | 108.012 (19) |

| Volume (ų) | 880.9 (2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.32 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| Diffractometer | Rigaku Saturn |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| T (K) | 291 |

| Reflections Collected | 3809 |

| Independent Reflections | 1800 |

| R(int) | 0.022 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.124 |

| R indices (all data) | R1 = 0.061, wR2 = 0.132 |

Structural Commentary

In the crystal structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the molecule is nearly planar, with a small dihedral angle between the oxadiazole ring and the phenyl ring.[3] The crystal packing is characterized by intermolecular hydrogen bonds. Specifically, inversion-related dimers are formed through pairs of N—H⋯N hydrogen bonds, creating R²₂(8) ring motifs. These dimers are further connected into sheets by additional N—H⋯N hydrogen bonds.[3] The methoxy group is observed to be nearly coplanar with the benzene ring to which it is attached.[3]

Similarly, the crystal structure of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine also features a three-dimensional network stabilized by N—H⋯N hydrogen bonds between adjacent molecules.[5]

Mandatory Visualizations

5.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the determination of a crystal structure, from synthesis to final structural analysis.

Caption: General workflow for single-crystal X-ray structure analysis.

Conclusion

While a complete crystal structure determination for this compound is not publicly available, the detailed analysis of its close analogs provides a strong foundation for understanding its likely solid-state conformation and intermolecular interactions. The experimental protocols and crystallographic data presented in this guide offer a comprehensive framework for researchers working on the synthesis and structural characterization of this important class of heterocyclic compounds. The planarity of the ring system and the propensity for hydrogen bond formation are key structural features that will likely be conserved and will be critical in the design of new bioactive molecules based on the 1,3,4-oxadiazole scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Properties of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

This compound is a solid compound with the empirical formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol .[2] Its melting point is reported to be in the range of 203-208 °C.[2] The structure, as depicted below, consists of a central 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and a thiol group at the 2-position. It is important to note that 1,3,4-oxadiazole-2-thiol derivatives can exist in a tautomeric equilibrium with their thione form, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione.[2][3] Spectroscopic data suggests that in solution, the thione form is generally more stable and favored.[3]

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.89 | dd | 1H | Ar-H |

| 7.28 | dd | 1H | Ar-H |

| 3.45 | s | 3H | -OCH₃ |

| 12.48 | s | 1H | -SH / -NH (thione) |

Note: Data is for the similar compound 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and may vary slightly for the target compound. The broad singlet at 12.48 ppm is indicative of the acidic proton of the thiol or the N-H proton of the thione tautomer.[4]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 177.64 | C=S (thione) / C-S (thiol) |

| 162.44 | C₅ of oxadiazole |

| 136.21 | Ar-C (quaternary) |

| 130.05 | Ar-CH |

| 127.62 | Ar-CH |

| 125.61 | Ar-C (quaternary) |

| 56.61 | -OCH₃ |

Note: Data is for the similar compound 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and provides an expected range for the carbon signals.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

| 2930 | Medium | C-H stretch (aromatic/aliphatic) |

| 2523 | Weak | S-H stretch (thiol) |

| 1535 | Strong | C=N stretch (oxadiazole ring) |

| 1503 | Strong | C=C stretch (aromatic ring) |

| 1306 | Strong | C-O stretch (ether) |

Note: Data is for the similar compound 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol.[4] The presence of a weak band around 2523 cm⁻¹ is indicative of the S-H stretch, suggesting the presence of the thiol tautomer in the solid state. However, the thione form is also expected to show characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 222 | 100 | [M]⁺ (for C₁₀H₁₀N₂O₂S) |

| 207 | 22 | [M - CH₃]⁺ |

| 163 | 24 | [M - CS]⁺ |

Note: This data is for the related compound 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol. The molecular ion peak for this compound is expected at m/z 208.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Synthesis of this compound

A common synthetic route involves the following steps:

-

Esterification: 4-methoxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 4-methoxybenzoate.

-

Hydrazide formation: The resulting ester is then treated with hydrazine hydrate in ethanol to form 4-methoxybenzoyl hydrazide.

-

Cyclization: The hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol. The mixture is refluxed, and upon cooling and acidification, this compound precipitates and can be purified by recrystallization.[4]

Caption: Synthetic pathway for this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

IR Spectroscopy

-

Sample Preparation: The IR spectrum can be recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications and advanced characterization, further specialized spectroscopic techniques may be employed.

References

Tautomerism in 5-(Substituted)-1,3,4-oxadiazole-2-thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-(substituted)-1,3,4-oxadiazole-2-thiols. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. An understanding of their tautomeric behavior is critical for structure-activity relationship (SAR) studies, as the predominant tautomer influences the molecule's physicochemical properties, receptor binding affinity, and metabolic stability.

Introduction to Thiol-Thione Tautomerism in 1,3,4-Oxadiazoles

5-(Substituted)-1,3,4-oxadiazole-2-thiols can exist in two tautomeric forms: the thiol form and the thione form.[1] This equilibrium involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. Spectroscopic and computational studies have consistently shown that the equilibrium predominantly favors the thione form in both solid and solution phases.[2][3] The stability of the thione tautomer is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the ring in the thiol form, as well as favorable solvation of the thione group.[2][4]

The general tautomeric equilibrium is depicted below:

Caption: Thiol-Thione Tautomeric Equilibrium.

Synthesis of 5-(Substituted)-1,3,4-oxadiazole-2-thiols

A widely employed and efficient method for the synthesis of these compounds involves the cyclization of carboxylic acid hydrazides with carbon disulfide in a basic medium.[3]

Caption: General Synthetic Workflow.

Experimental Protocols for Synthesis and Characterization

General Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

This protocol is adapted from the literature and serves as a representative example.[5]

Step 1: Synthesis of Ethyl Benzoate:

-

A mixture of benzoic acid (1 mole), ethanol (250 mL), and concentrated sulfuric acid (10 mL) is refluxed for 4-5 hours.

-

The excess ethanol is distilled off.

-

The reaction mixture is cooled and washed with a saturated sodium bicarbonate solution, followed by water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and distilled to obtain ethyl benzoate.

Step 2: Synthesis of Benzoyl Hydrazide:

-

Ethyl benzoate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol (100 mL) are refluxed for 6-8 hours.

-

The reaction mixture is cooled, and the precipitated benzoyl hydrazide is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol:

-

To a solution of potassium hydroxide (0.15 moles) in ethanol (150 mL), benzoyl hydrazide (0.1 moles) is added with stirring.

-

Carbon disulfide (0.15 moles) is added dropwise to the mixture.

-

The reaction mixture is refluxed for 8-10 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid.

-

The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield pure 5-phenyl-1,3,4-oxadiazole-2-thiol.

Spectroscopic Characterization

The synthesized compounds are typically characterized by the following spectroscopic methods to confirm their structure and investigate the tautomeric equilibrium.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1350-1250 cm⁻¹ (C=S stretching) and the absence of a distinct S-H stretching band around 2600-2500 cm⁻¹ are indicative of the predominance of the thione form.[6] An N-H stretching band is also typically observed around 3100-3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The chemical shift of the C-2 carbon (the carbon of the C=S group) is observed in the downfield region, typically around 175-180 ppm, which is characteristic of a thione carbon.

-

UV-Visible (UV-Vis) Spectroscopy: The thione tautomer generally exhibits an absorption maximum at a longer wavelength compared to the thiol tautomer. The position of the absorption maximum can be influenced by the solvent polarity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Quantitative Data

Methods for Quantitative Tautomer Analysis:

-

HPLC-MS: This technique can be used to separate and quantify the individual tautomers in solution, providing a direct measure of the tautomeric ratio.[7]

-

UV-Vis Spectroscopy: By analyzing the absorbance at wavelengths specific to each tautomer in different solvents, the equilibrium constant can be determined.

-

NMR Spectroscopy: Integration of the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form (if observable) can provide the tautomeric ratio.

Spectroscopic Data for Representative 5-(Substituted)-1,3,4-oxadiazole-2-thiols

The following tables summarize the characteristic spectroscopic data for a selection of 5-(substituted)-1,3,4-oxadiazole-2-thiols, supporting the predominance of the thione form.

Table 1: ¹H NMR and ¹³C NMR Data (in DMSO-d₆)

| Substituent (R) | ¹H NMR (δ, ppm) - NH | ¹³C NMR (δ, ppm) - C=S | ¹³C NMR (δ, ppm) - C-5 | Reference |

| Phenyl | 12.33 (s, 1H) | 175.72 | 158.66 | [8] |

| 4-Nitrophenyl | 15.0 (s, 1H) | 178.21 | 159.42 | [8] |

| 4-Methoxybenzyl | 12.48 (s, 1H) | 177.64 | 162.44 | [8] |

| Furan-2-yl | 13.70 (s, 1H) | - | - | [9] |

| Acridin-9(10H)-onylmethyl | 11.8 (s, 1H) | 179.7 | 156.1 | [1] |

Table 2: IR Spectroscopic Data (KBr, cm⁻¹)

| Substituent (R) | ν(N-H) | ν(C=S) | ν(S-H) | Reference |

| Phenyl | ~3100 | 1271 | Absent | [5] |

| 4-Nitrophenyl | - | 1345 | 2570 (weak) | [8] |

| 4-Methoxybenzyl | - | 1306 | 2523 (weak) | [8] |

| Furan-2-yl | 3356 | 1255 | Absent | [6] |

| Acridin-9(10H)-onylmethyl | 1552 (C-NH) | 1324 | Absent | [1] |

Computational Investigation of Tautomerism

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.

Caption: DFT Workflow for Tautomerism Study.

Detailed Computational Protocol

-

Structure Preparation: Generate the 3D structures of both the thiol and thione tautomers of the desired 5-(substituted)-1,3,4-oxadiazole-2-thiol.

-

Geometry Optimization and Frequency Calculations:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) is recommended to accurately describe the electronic structure.

-

Perform geometry optimization for each tautomer.

-

Follow with a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.[8]

-

-

Solvent Effects:

-

To model the system in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Specify the solvent of interest (e.g., water, DMSO, chloroform).

-

Re-optimize the geometries of the tautomers within the chosen solvent model.

-

-

Relative Energy and Population Analysis:

-

Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.

-

Determine the relative Gibbs free energy (ΔG) between the tautomers (ΔG = G_thiol - G_thione).

-

Use the Boltzmann distribution to calculate the equilibrium population of each tautomer at a given temperature (typically 298.15 K). The ratio of populations can be calculated from the equation: Population_thiol / Population_thione = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

-

Conclusion

The tautomeric equilibrium of 5-(substituted)-1,3,4-oxadiazole-2-thiols lies heavily in favor of the thione form. This has been consistently demonstrated through various spectroscopic techniques, including IR, ¹H NMR, and ¹³C NMR, and is further supported by computational studies. For professionals in drug development, a thorough understanding of this tautomeric preference is essential for accurate molecular modeling, prediction of physicochemical properties, and the rational design of new therapeutic agents based on the 1,3,4-oxadiazole scaffold. The experimental and computational protocols outlined in this guide provide a robust framework for the synthesis, characterization, and theoretical investigation of this important class of compounds.

References

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of the 1,3,4-oxadiazole scaffold, it belongs to a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The presence of the methoxyphenyl group and the thiol functionality suggests potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols for its characterization and a review of its potential biological significance.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂S | [3] |

| Molecular Weight | 208.24 g/mol | [3] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 203-208 °C | [3] |

| CAS Number | 23766-26-9 | [3][4] |

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO) to create a calibration curve.

-

Add an excess amount of this compound to a known volume of each test solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) by comparing the reading to the previously generated calibration curve.

-

Express the solubility in units such as mg/mL or µg/mL.

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) |

| Water | 25 | 7.0 | |

| PBS | 25 | 7.4 | |

| 0.1 M HCl | 25 | 1.0 | |

| 0.1 M NaOH | 25 | 13.0 | |

| Ethanol | 25 | N/A | |

| Methanol | 25 | N/A | |

| DMSO | 25 | N/A |

Stability Profile

Assessing the stability of a compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The 1,3,4-oxadiazole ring is generally considered a stable heterocyclic system.[3][7] However, the overall stability of a molecule is influenced by its substituents and the environmental conditions it is exposed to.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies, or stress testing, are conducted to evaluate the intrinsic stability of a compound and to identify potential degradation products.[8] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to quantify the remaining parent compound and detect any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or a slightly elevated temperature and monitor for degradation over time using HPLC.

-

-

Thermal Stability:

-

Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a specified duration.

-

At various time points, dissolve a portion of the sample and analyze by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Maintain a control sample in the dark.

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Table 3: Template for Reporting Stability Data

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |

| 0.1 M HCl | 24 h | 60 | ||

| 0.1 M NaOH | 24 h | 60 | ||

| Water | 24 h | 60 | ||

| 3% H₂O₂ | 24 h | 25 | ||

| Dry Heat (Solid) | 48 h | 80 | ||

| Photostability (Solid) | 1.2 million lux hours | 25 | ||

| Photostability (Solution) | 1.2 million lux hours | 25 |

Biological Context and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of biological activities, with a significant focus on their potential as anticancer agents.[9][10] These compounds have been reported to exert their effects through the modulation of various cellular signaling pathways that are critical for cancer cell proliferation and survival.[9]

Two of the key pathways that have been identified as targets for 1,3,4-oxadiazole derivatives are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[9][11][12][13][14][15]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[11] Its aberrant activation is a common feature in many types of cancer. Several 1,3,4-oxadiazole derivatives have been developed as inhibitors of EGFR.[11][12][13][15]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[16][17] Its dysregulation is frequently observed in cancer, making it an attractive target for therapeutic intervention.[1][18] 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.[9]

Conclusion

This compound is a compound with considerable potential in drug discovery and materials science. While its fundamental physicochemical properties are known, detailed quantitative data on its solubility and stability are essential for its full exploitation. This guide provides standardized protocols for researchers to generate this critical data. Furthermore, the likely interaction of this class of compounds with key cellular signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, underscores its potential as a lead structure for the development of novel therapeutic agents. The experimental workflows and conceptual frameworks presented herein are intended to facilitate further research and development of this compound and its derivatives.

References

- 1. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 23766-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and biological activity of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry.

Core Properties and Data

This compound is an off-white crystalline solid.[1] It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[2][3] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23766-26-9 | [1][4][5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, 5-(p-Anisyl)-1,3,4-oxadiazole-2-thiol | [5] |

| Molecular Formula | C₉H₈N₂O₂S | [1][5][6] |

| Molecular Weight | 208.24 g/mol | [1][5][6] |

| Melting Point | 200-208 °C | [1][5][7] |

| Appearance | Off-white crystalline solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Safety and Handling

This compound is classified as hazardous. The following table summarizes the key safety information. Users should always consult a full Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process, starting with the preparation of 4-methoxybenzoyl hydrazide, followed by cyclization to form the oxadiazole ring.

Step 1: Synthesis of 4-Methoxybenzoyl Hydrazide

This procedure is adapted from the synthesis of similar benzoylhydrazones.[5]

-

Materials: Methyl 4-methoxybenzoate, hydrazine hydrate, ethanol.

-

Procedure:

-

To a solution of methyl 4-methoxybenzoate in ethanol, add an excess of hydrazine hydrate.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from methanol to obtain pure 4-methoxybenzoyl hydrazide.

-

Step 2: Synthesis of this compound

This is a common and established method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols.[3][8]

-

Materials: 4-Methoxybenzoyl hydrazide, carbon disulfide, potassium hydroxide, ethanol, water, hydrochloric acid (or other acid for acidification).

-

Procedure:

-

Dissolve 4-methoxybenzoyl hydrazide in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol to the flask and stir.

-

Add carbon disulfide dropwise to the reaction mixture at room temperature.

-

Reflux the mixture for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathway

Thymidine Phosphorylase Inhibition

Compounds containing the 1,3,4-oxadiazole scaffold have been identified as inhibitors of thymidine phosphorylase (TP).[8][9] TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway and is also known as platelet-derived endothelial cell growth factor (PD-ECGF).[9] It catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.

In many types of cancer, TP is overexpressed, which is associated with increased angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.[9][10] Therefore, inhibiting TP is a promising strategy for cancer therapy. This compound, as a member of this class of compounds, is a potential TP inhibitor.

Caption: The inhibitory action on the Thymidine Phosphorylase pathway.

Experimental Protocol: In Vitro Thymidine Phosphorylase Inhibition Assay

The following is a representative spectrophotometric assay to determine the inhibitory activity of a compound against thymidine phosphorylase.[1][4]

-

Materials and Reagents:

-

Thymidine phosphorylase (TP) from E. coli

-

Thymidine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add in triplicate:

-

150 µL of 50 mM potassium phosphate buffer (pH 7.0)

-

20 µL of TP enzyme solution (e.g., 0.058 units/well)

-

10 µL of the test compound dilution (or DMSO for control)

-

-

Incubate the plate at 30°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine to each well.

-

Immediately monitor the increase in absorbance at 290 nm for 10 minutes using a microplate reader. The change in absorbance is due to the conversion of thymidine to thymine.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Caption: Experimental workflow for the TP inhibition assay.

Applications and Future Directions

This compound and its derivatives are versatile compounds with a range of potential applications:

-

Pharmaceutical Development: As a scaffold for designing novel drugs, particularly anticancer agents through the inhibition of thymidine phosphorylase.[7] It also shows potential for the development of anti-inflammatory and antimicrobial agents.[7]

-

Biochemical Research: Used to study biological pathways and mechanisms related to angiogenesis and cell proliferation.[1]

-

Analytical Chemistry: Can be used as a reagent for the detection and quantification of metal ions.[7]

-

Materials Science: Potential for incorporation into polymers to enhance their properties.[7]

Future research will likely focus on optimizing the structure of this compound to improve its potency and selectivity as a TP inhibitor, as well as exploring its efficacy in in vivo cancer models. Further investigation into its other potential biological activities is also warranted.

References

- 1. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijper.org [ijper.org]

- 10. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: An In-depth Technical Guide

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding with various biological targets.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents.[2] This technical guide provides a comprehensive overview of the principal biological activities of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. For each area, quantitative data from recent studies are summarized, detailed experimental protocols are provided, and relevant biological pathways and experimental workflows are visualized.

Anticancer Activity

1,3,4-oxadiazole derivatives have emerged as a significant class of compounds with potent anti-proliferative effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of growth factors, enzymes, and kinases, as well as the induction of apoptosis.[1][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung) | <0.14 | [2] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (4i) | A549 (Lung) | 1.59 | [2] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide (4l) | A549 (Lung) | 1.80 | [2] |

| 2,5-disubstituted-1,3,4-oxadiazole (1) | HCT-116 (Colon) | 0.28 | [6] |

| 1,3,4-oxadiazole-pyrazole hybrid (2) | MCF-7 (Breast) | 2.67 µg/mL | [6] |

| 1,3,4-oxadiazole-pyrazole hybrid (2) | HEpG2 (Liver) | 4.62 µg/mL | [6] |

| 2-chloropyridine derivative with 1,3,4-oxadiazole (1) | SGC-7901 (Gastric) | 1.61 µg/mL | [7] |

| 2-chloropyridine derivative with 1,3,4-oxadiazole (2) | SGC-7901 (Gastric) | 2.56 µg/mL | [7] |

| Quinoline-1,3,4-oxadiazole conjugate (8) | HepG2 (Liver) | 1.2 ± 0.2 | [7] |

| Quinoline-1,3,4-oxadiazole conjugate (9) | HepG2 (Liver) | 0.8 ± 0.2 | [7] |

| 1,3,4-oxadiazole thioether derivative (37) | HepG2 (Liver) | 0.7 ± 0.2 | [7] |

| 1,2,4- and 1,3,4-oxadiazole hybrid (33) | MCF-7 (Breast) | 0.34 ± 0.025 | [7] |

| AMK OX-8 | A549 (Lung) | 25.04 | [8] |

| AMK OX-9 | A549 (Lung) | 20.73 | [8] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [8] |

| AMK OX-11 | HeLa (Cervical) | 11.26 (24h) | [8] |

| AMK OX-12 | HeLa (Cervical) | 42.11 (24h) | [8] |

| 1,3,4-oxadiazole-linked bisindole | MCF-7, KB, Colo-205, A-549 | 0.1 - 3.9 | [6] |

| Indole-based oxadiazole hybrid (15) | HeLa (Cervical) | 0.30 ± 0.04 | [6] |

| Isatin-based 1,3,4-oxadiazole (16) | (Thymidine phosphorylase inhibition) | 4.70 ± 0.10 | [6] |

| 1,3,4-oxadiazole-monastrol analogue (14a) | HL-60 (Leukemia) | 0.056 | [6] |

| 1,3,4-oxadiazole-monastrol analogue (14b) | MOLT-4 (Leukemia) | 0.080 | [6] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

-

Compound Treatment: The 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[10]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

1,3,4-oxadiazole derivatives have been shown to interfere with several key signaling pathways implicated in cancer progression, including those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF).[11][12] They can also modulate the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[1][13]

Caption: Simplified EGFR/VEGF signaling pathways and potential inhibition by 1,3,4-oxadiazoles.

Caption: The NF-κB signaling pathway and its potential inhibition by 1,3,4-oxadiazole derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[5] The antimicrobial efficacy of these compounds is often attributed to the presence of the toxophoric -N=C-O- linkage.[14]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,3,4-oxadiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4 - 16 | [11] |

| OZE-II | Staphylococcus aureus | 4 - 16 | [11] |

| OZE-III | Staphylococcus aureus | 8 - 32 | [11] |

| Fluoroquinolone hybrid (4a) | Staphylococcus aureus | 1 - 2 | [15] |

| Fluoroquinolone hybrid (4a) | MRSA | 0.25 - 1 | [15] |

| 1,3,4-oxadiazole-thiadiazole derivative (50a-c) | Candida strains | 0.78 - 3.12 | [15] |

| 5-aryl-1,3,4-oxadiazole (4a, 4b, 4c) | MRSA | 62 | [16] |

| 1771 derivative (13) | S. aureus (MIC90) | 0.5 | [17] |

| 1771 derivative (13) | S. epidermidis (MIC90) | 1 | [17] |

Experimental Protocols

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[18][19]

-

Preparation of Antimicrobial Agent: The 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.[18]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[20]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.[18]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Experimental Workflow

Caption: Experimental workflow for the broth microdilution assay.

Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[21] Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[22]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives.

| Compound ID/Description | Assay | Activity | Reference |

| 1,3,4-Oxadiazole derivative (11c) | COX-2 Inhibition | IC50 = 0.04 µM | [22] |

| 1,3,4-Oxadiazole derivative (11c) | IL-6 Inhibition | IC50 = 11.14 µM | [22] |

| 2,5-Disubstituted-1,3,4-oxadiazole (2) | DPPH Scavenging | IC50 = 23.07 ± 0.27 µM | [23] |

| Flurbiprofen-1,3,4-oxadiazole conjugate (Ox-6f) | Carrageenan-induced rat paw edema | 74.16 ± 4.41% inhibition | [24] |

| Flurbiprofen-1,3,4-oxadiazole conjugate (Ox-6f) | DPPH Scavenging | IC50 = 25.35 µg/mL | [24] |

Experimental Protocols

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[21]

-

Animal Grouping: Albino rats are divided into control, standard, and test groups.[21]

-

Compound Administration: The test compounds (1,3,4-oxadiazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally. The control group receives the vehicle.[21]

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Anticonvulsant Activity

1,3,4-oxadiazole derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting potent activity in preclinical models of epilepsy.[25][26] Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.[25]

Quantitative Anticonvulsant Activity Data

The following table presents the in vivo anticonvulsant activity of selected 1,3,4-oxadiazole derivatives, expressed as ED50 values (the dose required to produce a therapeutic effect in 50% of the population).

| Compound ID/Description | Animal Model | ED50 (mg/kg) | Reference |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES | 8.9 | [27][28] |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | scPTZ | 10.2 | [27][28] |

| 2-(2-Phenoxyphenyl)-5-amino-1,3,4-oxadiazole (9) | PTZ-induced lethal convulsion | Active | [29] |

Experimental Protocols

These are standard in vivo models for screening anticonvulsant drugs.[25]

-

Animal Grouping: Mice or rats are divided into control, standard, and test groups.[25]

-

Compound Administration: The test compounds and standard anticonvulsant drugs (e.g., phenytoin for MES, diazepam for PTZ) are administered, typically orally or intraperitoneally.[25]

-

Induction of Seizures:

-

MES Test: An electrical stimulus is applied through corneal electrodes to induce tonic-clonic seizures. The abolition of the hind limb tonic extensor phase is considered a positive result.

-

PTZ Test: A subcutaneous injection of pentylenetetrazole (PTZ) is administered to induce clonic seizures. The absence of clonic seizures for a specified period is considered a positive result.[25]

-

-

Observation and Data Analysis: The animals are observed for the presence or absence of seizures, and the ED50 is calculated.

Signaling Pathways

The anticonvulsant activity of some 1,3,4-oxadiazole derivatives is believed to be mediated through their interaction with the GABAergic system, particularly the GABAA receptor.[25]

Caption: A simplified diagram of a GABAergic synapse showing potential modulation by 1,3,4-oxadiazoles.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, highlight the versatility of this heterocyclic core. Further research focusing on structure-activity relationships, mechanism of action studies, and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of 1,3,4-oxadiazole derivatives into clinically effective drugs. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijrpr.com [ijrpr.com]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. cusabio.com [cusabio.com]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. brieflands.com [brieflands.com]

- 22. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. tis.wu.ac.th [tis.wu.ac.th]

- 26. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. brieflands.com [brieflands.com]

The Therapeutic Potential of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 1,3,4-oxadiazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol stands out as a versatile precursor and a pharmacologically relevant molecule in its own right. This technical guide delves into the synthesis, potential therapeutic applications, and mechanisms of action of this compound and its close derivatives, providing a comprehensive resource for researchers in drug discovery and development. While extensive research has been conducted on derivatives of this core structure, this guide also highlights the activities of the parent compound where data is available and uses derivatives to illustrate the broader potential of this chemical class.

Synthesis

The synthesis of this compound is a well-established multi-step process, commencing from a readily available starting material, 4-methoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 4-methoxybenzoic acid

-

A mixture of 4-methoxybenzoic acid (1 mole) and absolute ethanol (5 moles) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed by distillation under reduced pressure.

-

The resulting crude ethyl 4-methoxybenzoate is purified by column chromatography.

Step 2: Hydrazinolysis of ethyl 4-methoxybenzoate

-

Ethyl 4-methoxybenzoate (1 mole) is dissolved in absolute ethanol.

-

Hydrazine hydrate (1.2 moles) is added dropwise to the solution at room temperature.

-

The reaction mixture is refluxed for 8-12 hours.

-

The mixture is then cooled, and the precipitated 4-methoxybenzohydrazide is filtered, washed with cold ethanol, and dried.

Step 3: Cyclization to form this compound

-

To a solution of 4-methoxybenzohydrazide (1 mole) in absolute ethanol, potassium hydroxide (1.1 moles) and carbon disulfide (1.5 moles) are added.

-

The mixture is refluxed for 12-18 hours until the evolution of hydrogen sulfide gas ceases.

-

The reaction mixture is cooled and poured into ice-cold water.

-

The solution is then acidified to a pH of 5-6 with dilute hydrochloric acid.

-

The resulting precipitate, this compound, is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.

Caption: Synthetic route for this compound.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Mechanism of Action

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the prominent mechanisms involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By blocking EGFR, these compounds can prevent the downstream activation of pro-survival pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the EGFR signaling pathway by oxadiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound or its derivative, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity

While specific IC₅₀ values for the parent compound this compound are not extensively reported in the available literature, its derivatives have shown promising anticancer activity.

| Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP) | 18.22% | [1] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43% | [1] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 (Colon Cancer) | Growth Percent (GP) | 39.77% | [1] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D (Breast Cancer) | Growth Percent (GP) | 34.27% | [1] |

Antimicrobial Applications

The 1,3,4-oxadiazole-2-thiol scaffold is a known pharmacophore for antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2]

Mechanism of Action

The antimicrobial action of 1,3,4-oxadiazole-2-thiol derivatives is believed to involve multiple mechanisms. One proposed mechanism is the disruption of the microbial cell membrane integrity. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity

Specific MIC values for this compound are not widely available. However, the general class of 5-substituted-1,3,4-oxadiazole-2-thiols has shown significant antimicrobial potential. For instance, a closely related derivative, 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol, has been evaluated for its antifungal activity.

| Compound | Fungal Strain | Activity (at 200 µg/mL) | Reference |

| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Aspergillus flavus | Active | |

| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Mucor species | Active | |

| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Aspergillus niger | Active | |

| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Active |

Anti-inflammatory Applications

The 1,3,4-oxadiazole nucleus is a recognized scaffold for the development of novel anti-inflammatory agents.[2]

Mechanism of Action

The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Inhibition of the COX-2 pathway by oxadiazole derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

-

Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

-

Heat-induced Denaturation: Denaturation is induced by heating the mixture at 57°C for 3 minutes.

-

Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to the control (without the test compound).

Quantitative Data: Anti-inflammatory Activity

While specific quantitative data for the parent compound is limited, derivatives have shown notable anti-inflammatory properties.

| Derivative | Assay | Activity Metric | Value | Reference |

| A series of 1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | % Inhibition | Up to 61.9% |

Conclusion

This compound serves as a valuable and versatile scaffold in the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. While more research is needed to fully elucidate the therapeutic profile of the parent compound itself, the existing body of evidence strongly supports the continued exploration of this chemical class in drug development programs. The synthetic accessibility and the diverse biological activities associated with this core structure make it a highly attractive starting point for the design of novel and effective pharmaceuticals.

References

literature review of 5-aryl-1,3,4-oxadiazole-2-thiols

An In-depth Technical Guide on 5-Aryl-1,3,4-Oxadiazole-2-thiols for Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] It is considered a "privileged structure" due to its wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3][4][5] The 1,3,4-oxadiazole moiety can act as a bioisostere for amide and ester groups, enhancing its ability to interact with biological targets and improving its metabolic profile.[6][7]

This review focuses specifically on the 5-aryl-1,3,4-oxadiazole-2-thiol subclass. The presence of the thiol group at the 2-position provides a crucial reactive handle for further molecular modifications, allowing for the creation of extensive libraries of derivatives.[8] This guide provides a comprehensive overview of the synthesis, chemical properties, and significant biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in the field of drug discovery and development.

Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-thiols

The most prevalent and efficient method for synthesizing the 5-aryl-1,3,4-oxadiazole-2-thiol core involves a multi-step process beginning with an appropriate aryl carboxylic acid. The general pathway includes esterification, conversion to the corresponding acylhydrazide, and subsequent cyclization with carbon disulfide in a basic medium.[1][9]

Caption: General Synthetic Workflow for 5-Aryl-1,3,4-oxadiazole-2-thiols.

Experimental Protocol: General Synthesis

Step 1: Esterification of Aryl Carboxylic Acid. An aryl carboxylic acid (1.0 eq) is dissolved in methanol (2–4 mL per mmol of acid). Concentrated sulfuric acid (1.0 eq) is added, and the mixture is heated to reflux for 4–16 hours. After cooling, the solvent is removed under vacuum. The residue is dissolved in a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate and concentrated to yield the aryl methyl ester.[9]

Step 2: Conversion to Aryl Hydrazide. The aryl methyl ester (1.0 eq) is dissolved in methanol (2–4 mL per mmol of ester), and hydrazine hydrate (10.0 eq) is added. The solution is refluxed overnight. Upon cooling, the solvent is evaporated, and the resulting residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to afford the aryl hydrazide, typically as a white solid.[9]

Step 3: Cyclization to form 5-Aryl-1,3,4-oxadiazole-2-thiol. The aryl hydrazide (1.0 eq) is dissolved in a solution of potassium hydroxide (1.0 eq) in ethanol. Carbon disulfide (1.0 eq) is added, and the mixture is refluxed for 12 hours.[10] The reaction mixture is then cooled, the excess solvent is evaporated, and the residue is dissolved in water. The solution is acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 5-aryl-1,3,4-oxadiazole-2-thiol.[9][10]

Chemical Reactivity and Derivatization

The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold exhibits thiol-thione tautomerism and serves as a versatile precursor for a wide range of derivatives. The sulfur and adjacent nitrogen atoms are common sites for derivatization, leading to compounds with modulated biological activities.

Caption: Key Derivatization Pathways from the 2-Thiol Scaffold.

Biological Activities and Therapeutic Potential

Compounds based on the 5-aryl-1,3,4-oxadiazole-2-thiol core have been extensively evaluated for a spectrum of biological activities.

Antimicrobial Activity

Derivatives of this scaffold have shown promising activity against a range of bacterial and fungal pathogens.[8][11] The mechanism often involves disruption of microbial cellular processes.

Table 1: Selected Antibacterial Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

| Compound | Aryl Substituent | Target Organism | Activity Metric (MIC µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4-Fluorophenyl | E. coli | Stronger than ampicillin | [11] |

| S. pneumoniae | Stronger than ampicillin | [11] | ||

| P. aeruginosa | >100x stronger than ampicillin | [11] | ||

| Thiol Derivative 7 | Unspecified Aryl | S. epidermidis | Similar to amoxicillin | [11] |

| S. aureus | Similar to amoxicillin | [11] | ||

| S-(5-phenyl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | Phenyl | B. subtilis, S. aureus | Weak, selective activity | [12] |

| S-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | 2-Chlorophenyl | B. subtilis, S. aureus | Weak, selective activity | [12] |

Table 2: Selected Antifungal Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

| Compound | Aryl Substituent | Target Organism | Activity Metric | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4-Fluorophenyl | A. fumigatus | Better than terbinafine | [11] |